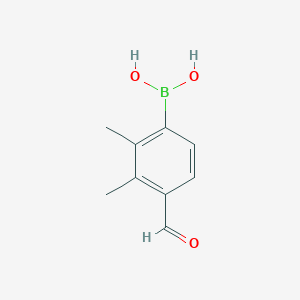

(4-Formyl-2,3-dimethylphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-formyl-2,3-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-6-7(2)9(10(12)13)4-3-8(6)5-11/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKSRDYVNJKHOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C=O)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mass Spectrometry Characterization of (4-Formyl-2,3-dimethylphenyl)boronic acid

Technical Guide for Analytical & Medicinal Chemists

Part 1: Executive Summary & Chemical Profile

(4-Formyl-2,3-dimethylphenyl)boronic acid is a bifunctional building block frequently utilized in Suzuki-Miyaura cross-coupling reactions for drug discovery. Its dual functionality—an electrophilic aldehyde and a nucleophilic boronic acid—presents unique challenges in mass spectrometry (MS).

The primary analytical hurdle is the compound's propensity for dehydration-driven trimerization to form boroxines (cyclic anhydrides) in the ion source or during storage. This guide provides a validated workflow to distinguish the monomeric species from artifacts and accurately characterize the molecule using Electrospray Ionization (ESI).

Chemical Identity Table[1]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 643093-74-7 |

| Formula | |

| Molecular Weight (Avg) | 177.99 g/mol |

| Monoisotopic Mass ( | 178.0801 Da |

| Monoisotopic Mass ( | 177.0837 Da |

| Key Functional Groups | Boronic Acid ( |

Part 2: Instrumentation & Ionization Strategy[2]

Ionization Mode Selection: ESI Negative vs. Positive

While many organic molecules are analyzed in positive mode (

-

Recommended Mode: ESI Negative (

)-

Mechanism: Formation of the boronate anion

or adducts with Lewis bases (e.g., -

Sensitivity: High. The acidic protons on the hydroxyl groups are easily removed.

-

Target Ion (

):

-

-

Alternative Mode: ESI Positive (

)-

Mechanism: Protonation of the carbonyl oxygen (aldehyde).

-

Challenge: The boronic acid group is prone to dehydration in positive mode, leading to complex spectra dominated by boroxine clusters (

). -

Use Case: Only if monitoring aldehyde derivatization (e.g., hydrazine formation).

-

The "Boroxine Artifact" Phenomenon

Boronic acids exist in equilibrium with their dehydrated trimeric form (boroxine). In the gas phase or high-concentration solutions, this equilibrium shifts toward the trimer.

-

Monomer:

(MW 178) -

Boroxine (Trimer):

(MW ~480) -

Observation: If you see a dominant peak at

~481 in positive mode, your sample has trimerized in the source. This is often an artifact of high source temperature or concentration, not necessarily sample impurity.

Part 3: Experimental Protocol (Self-Validating)

Reagents & Solvents[2][3]

-

Solvent A: Water (LC-MS grade) + 10mM Ammonium Acetate (pH neutral).

-

Solvent B: Acetonitrile (LC-MS grade).

-

Avoid: Methanol. Boronic acids rapidly form methyl esters (

) in methanol, confusing the mass assignment.

Step-by-Step Workflow

-

Stock Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile (not Methanol). Sonicate for 30 seconds.

-

Dilution: Dilute to 10 µg/mL using 50:50 Acetonitrile:Water (with 10mM Ammonium Acetate).

-

Note: Ammonium acetate promotes the formation of stable adducts in negative mode.

-

-

Direct Infusion (ESI-): Infuse at 5-10 µL/min.

-

Source Temp: Keep low (< 250°C) to minimize thermal dehydration.

-

Voltage: -3.5 kV (Negative Mode).

-

Expected Spectral Features (ESI Negative)

| m/z (approx) | Ion Identity | Description |

| 177.1 | Primary Quantitation Ion. Deprotonated monomer. | |

| 223.1 | Formate adduct (if formic acid/formate is present). | |

| 337.2 | Dimer formed via condensation in source. | |

| 176.1 | Isotope peak. Intensity ~25% of the 177 peak. |

Part 4: Fragmentation & MS/MS Analysis[4][5]

Structural confirmation requires identifying characteristic neutral losses. The presence of the aldehyde and boronic acid groups creates a specific fragmentation fingerprint.

Fragmentation Pathway (CID)

Upon collision-induced dissociation (CID) of the precursor

-

Loss of Water (

Da): Formation of the boroxine precursor or cyclic boronate. -

Loss of

(-

(or

-

(or

-

Deboronation (

Da): Loss of the- (Dimethylbenzaldehyde anion equivalent)

Visualization of Fragmentation Logic

Figure 1: Proposed MS/MS fragmentation pathway for this compound in ESI negative mode.

Part 5: Analytical Workflow Diagram

To ensure reproducibility and avoid common artifacts (like methanolysis), follow this strict decision tree.

Figure 2: Analytical workflow emphasizing solvent selection to prevent esterification artifacts.

Part 6: References

-

Remsburg, J. L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry – A European Journal. [Link]

-

Larkin, J. D., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. [Link]

-

PubChem. (2025).[1][2] Compound Summary: 4-Formylphenylboronic acid.[1][3][4][5] National Library of Medicine. [Link]

-

Wickremsinhe, E. R., et al. (2014). Boron artifacts in mass spectrometry originating from glass bottles. Rapid Communications in Mass Spectrometry. [Link]

Sources

- 1. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Difluoro-3-formylphenylboronic acid 870718-06-2 [sigmaaldrich.com]

- 3. 2,3-Dimethyl-4-formylphenylboronic acid | C9H11BO3 | CID 22171517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 359380050 [thermofisher.com]

- 5. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility & Handling of (4-Formyl-2,3-dimethylphenyl)boronic acid

[1][2]

Executive Summary

(4-Formyl-2,3-dimethylphenyl)boronic acid (CAS: 643093-74-7 ) is a specialized arylboronic acid intermediate critical for Suzuki-Miyaura cross-coupling reactions in drug discovery.[1][2] Its dual functionality—an electrophilic aldehyde and a nucleophilic boronic acid—presents unique solubility challenges.[1][2][3] While the boronic acid moiety drives polarity, the 2,3-dimethyl substitution pattern increases lipophilicity and steric bulk compared to its non-methylated analogs.[2]

This guide provides a definitive solubility profile, validated dissolution protocols, and stability management strategies to ensure experimental reproducibility.

Physicochemical Identity

-

Structural Features:

Solubility Profile & Matrix

The solubility of arylboronic acids is governed by the competition between the crystal lattice energy (driven by intermolecular hydrogen bonding of -B(OH)₂ dimers) and the solvation energy.[1][2][3]

Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Comments |

| Dipolar Aprotic | DMSO | Excellent (>100 mg/mL) | Preferred. Disrupts boronic acid dimers effectively.[1][2] |

| Dipolar Aprotic | DMF | Excellent (>100 mg/mL) | Suitable alternative; easier to remove than DMSO.[3] |

| Alcohols | Methanol | High | Reacts to form methyl boronate esters (reversible).[3] |

| Alcohols | Ethanol | High | Good for recrystallization; less reactive than MeOH. |

| Ethers | THF | Moderate-High | Good solubility; ensure anhydrous to prevent hydrolysis issues.[1][2] |

| Chlorinated | DCM / Chloroform | Low-Moderate | Often requires small % of MeOH to dissolve fully.[1][2] |

| Hydrocarbons | Hexanes / Pentane | Insoluble | Used as anti-solvents for precipitation. |

| Aqueous | Water (Neutral) | Low (<5 mg/mL) | Poor solubility due to lipophilic methyl groups.[3] |

| Aqueous | Water (Basic) | High | Soluble as the boronate anion (pH > 9).[3] |

Mechanistic Visualization: Solvation Logic

The following diagram illustrates the interaction between the solvent and the boronic acid species, highlighting the transition from solid dimer to solvated monomer.

Caption: Mechanism of dissolution.[1][2][3] Dipolar aprotic solvents disrupt the solid-state dimer network, while alcohols can form reversible esters.[1][2]

Validated Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable stock solution for biological assays or reaction screening.

-

Weighing: Accurately weigh 17.8 mg of this compound into a 1.5 mL microcentrifuge tube or glass vial.

-

Solvent Addition: Add 1.0 mL of high-purity anhydrous DMSO (Grade: ≥99.9%).

-

Dissolution: Vortex for 30–60 seconds.

-

Verification: Inspect visually against a dark background.[1][2][3] The solution must be completely clear and colorless to pale yellow.[1][2][3]

-

Storage: Aliquot into small volumes to minimize freeze-thaw cycles. Store at -20°C.

Protocol B: Suzuki-Miyaura Coupling Solvent System

Context: The 2,3-dimethyl substitution creates steric hindrance near the boron center, potentially slowing transmetallation.[1][2] A solvent system that ensures high solubility of both the boronic acid and the base is critical.[1][2][3]

Recommended System: 1,4-Dioxane / Water (4:1 v/v) [1][2][3]

-

Rationale: Dioxane solubilizes the organic boronic acid and aryl halide; water solubilizes the inorganic base (K₂CO₃ or K₃PO₄).[2][3]

-

Procedure:

-

Dissolve the aryl halide (1.0 equiv) and boronic acid (1.2–1.5 equiv) in Dioxane.

-

Heat to 80–100°C.

-

Workflow: Handling & Stability Check

Boronic acids can dehydrate to form boroxines (anhydrides) during storage, which alters the effective molecular weight.[2][3]

Caption: Decision tree for assessing sample quality before use. Boroxine formation is common and reversible in aqueous basic conditions.[2][3]

Stability & Reactivity Considerations

Boroxine Equilibrium

In dry organic solvents (or solid state), this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine).[1][2][3]

-

Impact: This does not usually affect Suzuki couplings, as the base and water in the reaction hydrolyze the boroxine back to the active boronic acid species.[2][3]

-

Calculation: When calculating stoichiometry for precise applications, assume the monomer MW (177.[2][3]99) unless the CoA explicitly states the material is the anhydride.[2][3]

Oxidation of Formyl Group

The aldehyde (-CHO) at the 4-position is susceptible to air oxidation to the carboxylic acid (-COOH).[1][2][3]

-

Prevention: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Detection: 1H NMR will show a shift of the aldehyde proton (typically ~10 ppm) or the appearance of a broad carboxylic acid peak (~12 ppm).[1][2][3]

Protodeboronation

While the formyl group is electron-withdrawing (stabilizing the C-B bond), the ortho-methyl groups can induce steric strain that might accelerate protodeboronation under harsh conditions (high temperature + strong base).[1][2][3]

References

-

BLDpharm. this compound Product Page (CAS 643093-74-7).[1][2][3] Retrieved from [1][2][3]

-

Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][7] Chemical Reviews, 95(7), 2457-2483.[2][3] (General solubility and mechanism principles).

-

Hall, D. G. (Ed.).[1][2][3] (2011).[1][2][3][6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2][3] Wiley-VCH.[1][2] (Source for boroxine equilibrium and solvation thermodynamics).

-

Santini, R., et al. (2013).[2][3] A guide to solvent selection for the Suzuki-Miyaura reaction. Organic Process Research & Development.[1][2][3][7] (Basis for Dioxane/Water recommendation).

Sources

- 1. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Bistriflimide - Wikipedia [en.wikipedia.org]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. 1218790-94-3|(3-Ethyl-4-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. (4-Formyl-3,5-dimethylphenyl)boronic acid [myskinrecipes.com]

- 7. 3,5-二甲基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Reactivity of the Formyl Group in (4-Formyl-2,3-dimethylphenyl)boronic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

(4-Formyl-2,3-dimethylphenyl)boronic acid is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both a reactive aldehyde (formyl) group and a versatile boronic acid moiety on a sterically hindered phenyl ring, allows for sequential, chemoselective transformations. This guide provides an in-depth technical analysis of the reactivity of the formyl group. We will explore its participation in key organic reactions, including oxidation, reduction, and reductive amination, while considering the electronic and steric influence of the adjacent dimethyl and boronic acid substituents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and strategic guidance for leveraging this molecule's synthetic potential.

Introduction: A Bifunctional Linchpin in Modern Synthesis

The strategic value of this compound lies in its dual functionality. The boronic acid group is a cornerstone of modern synthetic chemistry, primarily enabling carbon-carbon and carbon-heteroatom bond formation through palladium- or copper-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings.[1][2] Simultaneously, the formyl group serves as a versatile handle for a host of classical carbonyl transformations. This combination allows for the construction of complex molecular architectures where one functional group can be used as an anchor for coupling reactions, while the other is elaborated into diverse pharmacophores or material components. Compounds like 4-formylphenylboronic acid are pivotal intermediates in the synthesis of significant pharmaceuticals, underscoring the importance of understanding their chemistry.[3] This guide focuses specifically on the reactivity of the formyl group, providing the foundational knowledge required to selectively manipulate this site while preserving the synthetically valuable boronic acid.

Molecular Properties and Electronic Profile

A thorough understanding of the molecule's inherent properties is critical for predicting its reactivity and designing effective synthetic strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1072946-44-0 |

| Molecular Formula | C₉H₁₁BO₃ |

| Molecular Weight | 177.99 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | >250 °C |

| Solubility | Soluble in methanol, DMSO, THF; sparingly soluble in water |

The reactivity of the formyl group is modulated by the electronic and steric environment of the substituted phenyl ring.

-

Electronic Effects: The formyl group and the boronic acid group are both electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This is counterbalanced slightly by the electron-donating nature of the two methyl groups.

-

Steric Effects: The two methyl groups at the 2- and 3-positions provide significant steric hindrance around the formyl group. This can influence the rate and feasibility of reactions involving bulky nucleophiles or reagents.

Core Reactivity of the Formyl Group: Pathways and Protocols

The electrophilic carbon of the formyl group is a prime target for a variety of transformations. Below, we detail the most synthetically useful reactions, complete with mechanistic insights and actionable protocols.

Reduction to a Hydroxymethyl Group

The selective reduction of the aldehyde to a primary alcohol is a fundamental transformation. The key challenge is to employ a reducing agent mild enough to avoid affecting the boronic acid moiety.

Causality of Experimental Choice: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild hydride donor that readily reduces aldehydes and ketones but is generally unreactive towards the boronic acid group under standard conditions. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Experimental Protocol: Selective Reduction

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction exotherm.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~6-7 to destroy excess NaBH₄.

-

Work-up & Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification & Validation: The crude product, (4-(hydroxymethyl)-2,3-dimethylphenyl)boronic acid, can be purified by column chromatography on silica gel. The structure should be validated by ¹H NMR, ¹³C NMR, and mass spectrometry.

Oxidation to a Carboxylic Acid

Oxidizing the formyl group to a carboxylic acid introduces a new functional handle for amide couplings or other derivatizations. However, care must be taken as boronic acids themselves can be susceptible to oxidation under harsh conditions.[4]

Causality of Experimental Choice: A buffered solution of sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene is an effective system for this oxidation (the Pinnick oxidation). This method is known for its high chemoselectivity for aldehydes and proceeds under mild conditions that are less likely to cause oxidative deboronation compared to stronger oxidants like potassium permanganate.

Experimental Protocol: Chemoselective Oxidation

-

Dissolution: Suspend this compound (1.0 eq) in a mixture of tert-butanol and water (4:1).

-

Reagent Preparation: In a separate flask, prepare a solution of sodium dihydrogen phosphate (NaH₂PO₄, 1.2 eq) in water.

-

Addition: Add the NaH₂PO₄ solution to the reaction mixture, followed by 2-methyl-2-butene (4.0 eq).

-

Oxidant Addition: Slowly add a solution of sodium chlorite (NaClO₂, 1.5 eq, 80% purity) in water, ensuring the internal temperature remains below 25 °C.

-

Reaction Monitoring: Stir vigorously at room temperature for 4-6 hours. Monitor by TLC or LC-MS.

-

Work-up & Isolation: Once complete, cool the mixture to 0 °C and carefully adjust the pH to ~3-4 with 1 M HCl. Extract the product with ethyl acetate (3x).

-

Purification & Validation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The resulting (4-carboxy-2,3-dimethylphenyl)boronic acid can be purified by recrystallization or silica gel chromatography. Validate the structure by NMR and mass spectrometry.

Reductive Amination for Amine Synthesis

Reductive amination is arguably one of the most powerful methods for synthesizing secondary and tertiary amines, which are prevalent motifs in pharmaceuticals.[5] This one-pot reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ.[6]

Causality of Experimental Choice: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an exceptionally mild and selective reducing agent ideal for reductive amination.[7] It is less reactive than NaBH₃CN (avoiding toxic cyanide byproducts) and is particularly effective at reducing the protonated iminium intermediate, which forms more readily under the slightly acidic conditions often used. Dichloroethane (DCE) is a common solvent as it is generally inert and solubilizes a wide range of substrates.[7]

Experimental Protocol: Direct Reductive Amination

-

Initial Mixing: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).

-

Acid Catalyst (Optional): For less reactive amines or ketones, a small amount of acetic acid (0.1-0.2 eq) can be added to catalyze imine formation.

-

Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. The reaction progress should be monitored by LC-MS.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Work-up & Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM, 2x). Combine all organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification & Validation: The crude amine product can be purified via silica gel chromatography. For basic amine products, an amine-scavenging resin or a basic workup (e.g., SCX cartridge) can be highly effective for purification. Final structure confirmation is achieved through NMR and mass spectrometry.

Visualization of Reductive Amination Workflow The following diagram illustrates the logical flow of the reductive amination process.

Caption: Workflow for one-pot reductive amination.

Chemoselectivity and Protecting Group Strategies

The primary challenge in synthesizing with bifunctional molecules is achieving chemoselectivity—reacting one functional group while leaving the other untouched.[8] While many reactions on the formyl group are inherently chemoselective, certain conditions, particularly those for Suzuki-Miyaura coupling, can be harsh enough to potentially interfere with the aldehyde.

In cases where a Suzuki coupling must be performed first, and the reaction conditions (e.g., high temperature, strong base) are incompatible with the free aldehyde, a protecting group strategy is essential.[9] The most common strategy is the formation of an acetal.

Causality of Experimental Choice: Ethylene glycol is an excellent choice for forming a cyclic acetal (a 1,3-dioxolane). This protecting group is robust and stable to the basic conditions of Suzuki coupling but can be readily removed under mild acidic conditions.

Experimental Protocol: Acetal Protection of the Formyl Group

-

Setup: Combine this compound (1.0 eq), ethylene glycol (2.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq) in toluene.

-

Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically, driving the equilibrium towards acetal formation.

-

Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Work-up: Cool the reaction mixture and wash with saturated NaHCO₃ solution to remove the acid catalyst, then with brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the protected boronic acid, which can often be used in the next step without further purification.

The protected boronic acid is now ready for Suzuki coupling. After the coupling reaction, the formyl group can be regenerated by stirring the compound in a mixture of acetone and dilute aqueous acid (e.g., 1 M HCl) at room temperature.

Visualization of Synthetic Strategy This diagram outlines the decision-making process for employing a protecting group.

Caption: Strategic decision workflow for sequential reactions.

Conclusion

This compound is a powerful and versatile building block. The formyl group offers a rich landscape of chemical reactivity that is orthogonal to the cross-coupling capabilities of the boronic acid moiety. By carefully selecting reagents and conditions, researchers can selectively perform reductions, oxidations, and reductive aminations, opening pathways to a vast array of complex molecules. Furthermore, robust protecting group strategies provide an additional layer of synthetic control, enabling multi-step sequences that leverage the full potential of both functional groups. This guide provides the necessary technical foundation and practical protocols to empower scientists in drug discovery and materials development to effectively utilize this valuable synthetic intermediate.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers.

- Benchchem. 4-Formylphenylboronic Acid: A Versatile Covalent Building Block in Modern Organic Synthesis.

- TCI AMERICA. Suzuki-Miyaura Cross-Coupling Reaction.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Raines, R. T., & Liu, T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021113118.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.

- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed.

- Liu, T., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.

- Sigma-Aldrich. Application Note – Reductive Amination.

- Myers, A. Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination.

- Singh, R., et al. (2024). Recent trends for chemoselectivity modulation in one-pot organic transformations. RSC Advances.

- Crash Course. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube.

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reaction | TCI AMERICA [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. pnas.org [pnas.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent trends for chemoselectivity modulation in one-pot organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

The Strategic Utility of (4-Formyl-2,3-dimethylphenyl)boronic acid in Modern Organic Synthesis: A Prospective Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Formyl-2,3-dimethylphenyl)boronic acid represents a bespoke building block with significant, albeit largely untapped, potential in organic synthesis. The strategic placement of a formyl group for subsequent transformations, coupled with the steric and electronic influence of the vicinal dimethyl substituents, positions this reagent as a valuable tool for accessing complex, sterically hindered biaryl and heterocyclic scaffolds. This guide will provide a comprehensive overview of the prospective synthesis of this reagent, an analysis of its anticipated reactivity, and a detailed exploration of its potential applications in key synthetic transformations, including the Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The insights provided herein are designed to empower researchers to leverage the unique structural attributes of this compound in the pursuit of novel molecular architectures, particularly within the realms of medicinal chemistry and materials science.

Introduction: The Architectural Advantage of Substituted Phenylboronic Acids

Phenylboronic acids are foundational reagents in modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The ability to introduce a wide array of substituents onto the phenyl ring allows for the fine-tuning of steric and electronic properties, which in turn dictates the reactivity and ultimate utility of these building blocks.[2] The presence of a formyl group, as seen in congeners like 4-formylphenylboronic acid, introduces a versatile functional handle that can be readily transformed into a variety of other functionalities, such as amines, alcohols, and carboxylic acids, post-coupling.[3][4]

This compound, the focus of this guide, presents a particularly intriguing structural motif. The 2,3-dimethyl substitution pattern is anticipated to impart significant steric hindrance around the boronic acid moiety. While this may present challenges in terms of reactivity, it also offers unique opportunities for the synthesis of molecules with restricted bond rotation (atropisomers) and for probing the steric limits of cross-coupling reactions.[5] This guide will explore these aspects in detail, providing a forward-looking perspective on the synthetic utility of this specialized reagent.

Synthesis of this compound: A Proposed Route

While not widely commercially available, this compound can be synthesized through established methodologies for the preparation of arylboronic acids. A plausible and efficient synthetic pathway would commence with the commercially available 4-bromo-2,3-dimethylbenzaldehyde.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Protection of the Aldehyde: To a solution of 4-bromo-2,3-dimethylbenzaldehyde (1.0 eq.) in toluene is added ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the reaction is cooled, washed with saturated aqueous sodium bicarbonate, and the organic layer is dried and concentrated to yield the protected aldehyde.

-

Lithium-Halogen Exchange and Borylation: The protected aldehyde is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.1 eq.) in hexanes is added dropwise, and the mixture is stirred for 1 hour. Triisopropyl borate (1.5 eq.) is then added, and the reaction is allowed to slowly warm to room temperature overnight.

-

Hydrolysis and Deprotection: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred vigorously for several hours to ensure complete hydrolysis of the boronic ester and deprotection of the aldehyde. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Potential Applications in Organic Synthesis

The unique structural features of this compound open up a range of potential applications, particularly in the synthesis of complex and sterically demanding molecules.

Suzuki-Miyaura Cross-Coupling: Accessing Sterically Hindered Biaryls

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation.[6] The use of this compound in this reaction would enable the synthesis of biaryl compounds with significant steric bulk around the newly formed bond. This is particularly relevant in the synthesis of atropisomeric ligands for asymmetric catalysis and in medicinal chemistry for creating conformationally restricted analogues of bioactive compounds.[7]

Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Causality in Experimental Design:

The steric hindrance from the 2,3-dimethyl groups is expected to slow down the transmetalation step of the catalytic cycle.[8] To overcome this, the choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed in sterically demanding couplings as they promote the reductive elimination step and stabilize the active palladium(0) species.[9] The choice of base and solvent system will also be crucial for achieving optimal yields. A thorough screening of reaction conditions would be necessary to identify the ideal parameters for a given substrate.

Illustrative Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

-

To a reaction vial is added this compound (1.2 eq.), the desired aryl halide (1.0 eq.), a palladium precatalyst (e.g., SPhos-Pd-G2, 2 mol%), and a suitable base (e.g., K₃PO₄, 2.0 eq.).

-

The vial is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent mixture (e.g., 1,4-dioxane/water) is added, and the reaction is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water.

-

The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.

| Parameter | Recommended Starting Conditions | Rationale |

| Palladium Catalyst | SPhos or XPhos based precatalysts | Bulky, electron-rich ligands facilitate reductive elimination of sterically hindered products. |

| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are effective in promoting transmetalation. |

| Solvent | Toluene, 1,4-Dioxane, or THF (often with water) | Aprotic polar solvents are generally effective; the addition of water can enhance reaction rates. |

| Temperature | 80-120 °C | Higher temperatures are often required to overcome the activation energy of sterically hindered couplings. |

Chan-Lam Coupling: Formation of Carbon-Heteroatom Bonds

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-nitrogen and carbon-oxygen bonds.[10] this compound can be envisioned as a substrate in this copper-catalyzed reaction to synthesize N-aryl and O-aryl derivatives of various amines, amides, and phenols. The resulting products, bearing the formylbenzaldehyde moiety, would be valuable intermediates in medicinal chemistry.[11]

Illustrative Protocol for a Chan-Lam N-Arylation

-

In a reaction flask, this compound (1.5 eq.), the amine or amide (1.0 eq.), and a copper catalyst (e.g., Cu(OAc)₂, 10 mol%) are combined.

-

A suitable solvent, such as dichloromethane or methanol, is added, followed by a ligand (e.g., pyridine or DMAP) if required.

-

The reaction is stirred at room temperature and open to the air (oxygen often acts as the oxidant).

-

Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of celite to remove the copper catalyst.

-

The filtrate is concentrated, and the crude product is purified by column chromatography.

Downstream Transformations of the Formyl Group

A key advantage of using this compound is the synthetic versatility of the formyl group in the coupled products. This aldehyde functionality can be readily converted into a wide range of other chemical groups, allowing for rapid diversification of the molecular scaffold.

-

Reductive Amination: To introduce primary, secondary, or tertiary amines.

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To yield the benzyl alcohol.

-

Wittig Reaction: To generate alkenes.

-

Grignard and Organolithium Addition: To produce secondary alcohols.

Conclusion and Future Outlook

This compound, while not a commonplace reagent, holds considerable promise as a specialized building block for the synthesis of sterically encumbered molecules. Its proposed synthesis is feasible using standard organic chemistry techniques. The true value of this reagent will be realized in its application to challenging Suzuki-Miyaura and Chan-Lam couplings, where the interplay of steric and electronic effects can be harnessed to construct novel chemical entities. The subsequent derivatization of the formyl group further enhances its synthetic potential. It is our hope that this prospective guide will stimulate further research into the synthesis and application of this and other uniquely substituted boronic acids, thereby expanding the toolbox of the synthetic organic chemist.

References

-

Curia Global. 4-Formylphenyl Boronic Acid (4-FPBA). [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

- Google Patents. Method for producing formylphenylboronic acids.

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

- Google Patents. Process for preparing highly pure formylphenylboronic acids.

-

ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

-

Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

-

National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

-

ResearchGate. A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I. [Link]

-

I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]

-

ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]

-

ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

-

ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

-

Semantic Scholar. Cross-Coupling Reaction of Alkyl- or Arylboronic Acid Esters with Organic Halides Induced by Thallium(I) Salts and Palladium-Catalyst. [Link]

-

Princeton University. Subtle steric differences reveal a model for Ni cross-coupling success. [Link]

-

Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

Wikipedia. 4-Formylphenylboronic acid. [Link]

-

ResearchGate. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

-

National Institutes of Health. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

-

PubChem. 4-Formylphenylboronic Acid. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Formylphenylboronic acid = 95.0 87199-17-5 [sigmaaldrich.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of biaryl compounds using (4-Formyl-2,3-dimethylphenyl)boronic acid

Application Note & Protocol

Strategic Synthesis of Functionalized Biaryl Compounds Utilizing (4-Formyl-2,3-dimethylphenyl)boronic Acid via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Abstract: This document provides a comprehensive guide for the synthesis of complex biaryl compounds using this compound as a key structural building block. Biaryl motifs are fundamental to modern drug discovery and materials science, and their efficient construction is of paramount importance.[1][2][3] This guide details the robust and versatile Suzuki-Miyaura cross-coupling reaction, offering a meticulously developed protocol tailored for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss critical parameters that ensure high-yield, reproducible outcomes.

Introduction: The Strategic Value of this compound in Biaryl Synthesis

Biaryl structures are privileged scaffolds found in numerous blockbuster pharmaceuticals, agrochemicals, and advanced organic materials.[1][4] Their synthesis has been revolutionized by palladium-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura reaction stands out for its mild conditions, exceptional functional group tolerance, and the commercial availability of diverse boronic acid reagents.[5][6]

This compound is a particularly valuable reagent for several strategic reasons:

-

Steric Definition: The ortho- and meta-methyl groups provide a defined steric environment, influencing the dihedral angle of the resulting biaryl bond. This is critical in drug design for optimizing protein-ligand interactions.

-

Functional Handle: The para-formyl group serves as a versatile synthetic handle for subsequent chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions, allowing for rapid library generation and late-stage functionalization.

-

Modulation of Electronic Properties: The combination of electron-donating methyl groups and the electron-withdrawing formyl group creates a unique electronic profile on the aromatic ring.

This application note provides a validated protocol for coupling this reagent with various aryl halides, enabling the efficient synthesis of novel and complex molecular architectures.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar¹-X). This step forms a square-planar Pd(II) complex. This is often the rate-determining step of the reaction.[7]

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide. The base is critical as it forms a boronate species (e.g., [Ar²-B(OH)₃]⁻), which enhances the nucleophilicity of the aryl group, facilitating its transfer to the electrophilic Pd(II) center.[9]

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Coupling Procedure

This protocol describes the coupling of this compound with 4-bromoanisole as a representative aryl halide.

3.1. Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Stoichiometry | Amount (mmol) | Mass/Volume |

| This compound | 643093-74-7 | 177.99 | 1.2 eq | 1.2 | 213.6 mg |

| 4-Bromoanisole | 104-92-7 | 187.04 | 1.0 eq | 1.0 | 187.0 mg |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 3 mol% | 0.03 | 34.7 mg |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 eq | 2.5 | 345.5 mg |

| 1,4-Dioxane | 123-91-1 | 88.11 | - | - | 8.0 mL |

| Deionized Water | 7732-18-5 | 18.02 | - | - | 2.0 mL |

3.2. Instrumentation

-

Standard Schlenk line or glovebox for handling air-sensitive reagents.

-

Magnetic stirrer with heating capabilities.

-

Reaction vessel (e.g., 25 mL Schlenk flask).

-

Standard laboratory glassware for workup.

-

Rotary evaporator.

-

Silica gel for column chromatography.

3.3. Step-by-Step Procedure

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

-

Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (213.6 mg, 1.2 mmol), 4-bromoanisole (187.0 mg, 1.0 mmol), potassium carbonate (345.5 mg, 2.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol).

-

Inert Atmosphere: Seal the flask, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the complete removal of oxygen.

-

Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling with an inert gas for 20-30 minutes. Using syringes, add 1,4-dioxane (8.0 mL) followed by water (2.0 mL) to the reaction flask.

-

Reaction Execution: Lower the flask into a pre-heated oil bath at 90 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the limiting reagent (4-bromoanisole) is consumed (typically 4-12 hours).

-

Work-up: Remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 20 mL of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Scientific Rationale and Troubleshooting

-

Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable and widely used catalyst. For more challenging or sterically hindered substrates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be necessary to achieve higher yields.[10]

-

The Role of the Base: Potassium carbonate is a cost-effective and generally effective base. For less reactive aryl chlorides or substrates prone to side reactions, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.[11] The base is crucial for the formation of the reactive boronate species.[9]

-

Solvent System: The dioxane/water solvent system is effective for solubilizing both the organic and inorganic reagents. The water component is essential for dissolving the base and facilitating the formation of the active boronate. Anhydrous conditions can be detrimental to this reaction.[12]

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which deactivates it. Maintaining a strictly inert atmosphere is critical for catalytic turnover and achieving high yields.

-

Troubleshooting - Low Yield: If low yields are observed, consider the following:

-

Deactivation of Catalyst: Ensure the inert atmosphere was rigorously maintained and solvents were properly degassed.

-

Protodeboronation: The boronic acid can be cleaved to the corresponding arene under certain conditions. Using a milder base or shorter reaction times may mitigate this.

-

Insufficient Reactivity: For unreactive aryl halides (especially chlorides), increase the reaction temperature, switch to a more active catalyst/ligand system, or use a stronger base.[13]

-

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a powerful and reliable method for the synthesis of biaryl compounds. By utilizing this compound, researchers can readily access a class of sterically defined and functionally versatile biaryl scaffolds. The protocol detailed herein is robust and serves as an excellent starting point for a wide range of aryl and heteroaryl halide coupling partners. Careful consideration of the catalyst, base, and solvent system, grounded in a solid mechanistic understanding, will enable scientists to successfully apply this methodology to accelerate their research in drug discovery and materials science.

References

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Biaryl Ketones Using 4-Acetylphenylboronic Acid. BenchChem.

- RSC Publishing. (2021).

- BenchChem. (2025).

- PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.

- ResearchGate. (2025). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes.

- ResearchGate. (n.d.). Synthesis of Biaryls | Request PDF.

- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- ResearchGate. (n.d.). Examples of biaryl structure applications | Download Scientific Diagram.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

- ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. The Journal of Organic Chemistry.

- NIH. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC.

- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.

- Manchester Organics. (n.d.). (4-Formyl-2,3-dimethyl-phenyl)boronic acid. Manchester Organics.

Sources

- 1. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mt.com [mt.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 11. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of (4-Formyl-2,3-dimethylphenyl)boronic acid in MCL-1 Inhibitor Synthesis

[1]

Executive Summary & Mechanistic Rationale

The development of MCL-1 inhibitors has shifted toward macrocycles and rigid biaryl systems to overcome the protein's shallow, hydrophobic binding groove. This compound serves as a high-value "right-hand side" building block.[1]

Why this specific isomer?

-

Conformational Locking (Atropisomerism): The C2-methyl group provides critical steric bulk.[1] Upon Suzuki-Miyaura coupling with a heteroaryl halide (e.g., indole, pyridine), this steric clash restricts rotation around the biaryl axis, favoring a stable atropisomer that mimics the bioactive conformation required for the P2 binding pocket [1].[1]

-

Orthogonal Functionalization: The molecule is bifunctional. The boronic acid facilitates C-C bond formation, while the C4-formyl group remains available for late-stage reductive amination, allowing the attachment of solubilizing tails or warheads targeting residues like Lys234 [2].

Experimental Workflow: The "Core-First" Strategy

The following workflow describes the synthesis of a representative MCL-1 inhibitor core. The process utilizes a Suzuki-Miyaura Coupling followed by a Reductive Amination .

Workflow Diagram

Caption: Synthetic route converting the boronic acid intermediate into a functionalized MCL-1 inhibitor core via sequential C-C and C-N bond formation.

Detailed Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Couple this compound with a sterically hindered heteroaryl chloride (e.g., a substituted chloropyridine or indole).[1]

Challenges: The ortho-methyl group (C2) reduces the rate of transmetallation. Standard conditions often lead to protodeboronation.[1] Solution: Use of a specialized phosphine ligand and anhydrous conditions.

Reagents:

-

This compound (1.2 equiv)[1]

-

Heteroaryl Chloride (1.0 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) or Pd_2(dba)_3 / XPhos (for extremely hindered substrates)[1]

-

Base: K₃PO₄ (3.0 equiv, anhydrous)[1]

Step-by-Step Procedure:

-

Inert Setup: Charge a reaction vial with the heteroaryl chloride, boronic acid, and K₃PO₄.[1] Evacuate and backfill with Argon (3x).[1]

-

Solvent Addition: Add degassed 1,4-Dioxane/H₂O.

-

Catalyst Addition: Add Pd catalyst quickly under a positive stream of Argon.

-

Thermal Cycle: Heat the mixture to 90°C for 4–16 hours. Note: Monitor by LC-MS.[1] The formation of the biaryl bond will be slower than unhindered systems.

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

-

LC-MS: Mass peak corresponding to [M+H]+ of the biaryl aldehyde.[1]

-

1H NMR: Diagnostic shift of the aldehyde proton (~10.0 ppm) and the presence of the C2-methyl singlet (~2.1-2.3 ppm).

Protocol B: Reductive Amination for Tail Attachment

Objective: Convert the pendant aldehyde into a tertiary amine to modulate solubility and pharmacokinetic properties.

Reagents:

-

Biaryl Aldehyde (from Protocol A)[1]

-

Secondary Amine (e.g., N-methylpiperazine, Morpholine) (1.5 equiv)[1]

-

Reductant: Sodium triacetoxyborohydride (STAB) (2.0 equiv)[1]

-

Acid Catalyst: Acetic Acid (1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step Procedure:

-

Imine Formation: Dissolve the Biaryl Aldehyde in DCE. Add the amine and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes to allow pre-equilibrium (imine/iminium formation).[1]

-

Reduction: Add STAB in one portion.

-

Reaction: Stir at RT for 2–12 hours.

-

Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

-

Extraction: Extract with DCM (3x).

-

Purification: The product is often basic. Purify using amine-functionalized silica or reverse-phase preparative HPLC (using 0.1% Formic acid or NH₄HCO₃ buffer).[1]

Data Interpretation & Troubleshooting

Comparative Reactivity Table

The following table highlights the impact of the 2,3-dimethyl pattern compared to a standard phenylboronic acid.

| Parameter | This compound | Standard 4-Formylphenylboronic acid | Implication for MCL-1 Synthesis |

| Steric Bulk | High (Ortho-methyl at C2) | Low | High: Induces axial chirality; mimics AMG-176/S63845 cores.[1] |

| Coupling Rate | Slow (Requires active catalyst) | Fast | Requires heating and electron-rich ligands (e.g., XPhos, dppf).[1] |

| Solubility | Moderate (Lipophilic core) | Moderate | 2,3-dimethyl increases logP; requires polar tail for balance.[1] |

| Stability | Prone to protodeboronation if heated too long | Stable | Critical: Do not overheat (>100°C) for extended periods.[1] |

Troubleshooting Guide

-

Issue: Low yield in Suzuki coupling; starting material (halide) remains.

-

Issue: Atropisomer mixture observed by NMR.

-

Insight: This is expected.[1][5] The 2,3-dimethyl pattern restricts rotation, but if the barrier is <20 kcal/mol, peaks may broaden.[1]

-

Action: Perform variable-temperature NMR or separate isomers via Chiral SFC (Supercritical Fluid Chromatography) if isolation of a single atropisomer is required [3].[1]

-

References

-

Caenepeel, S., et al. (2018).[1] "AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies." Cancer Discovery.

-

Akçay, G., et al. (2016).[1][6] "Inhibition of Mcl-1 through covalent modification of a noncatalytic lysine side chain."[6] Nature Chemical Biology.[1][6]

-

Kotschy, A., et al. (2016).[1] "The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models." Nature.[1] [1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. "Synthesis and Structure-Activity Relationship of Boronic Acid Bioisost" by Yali Kong, Michael C. Edler et al. [digitalcommons.odu.edu]

- 3. 4-Formylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. A phase I study of the myeloid cell leukemia 1 (MCL1) inhibitor tapotoclax (AMG 176) in patients with myelodysplastic syndromes after hypomethylating agent failure. - ASCO [asco.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Mcl-1 through covalent modification of a noncatalytic lysine side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

Ligand selection for sterically hindered Suzuki coupling of (4-Formyl-2,3-dimethylphenyl)boronic acid

Application Note: Overcoming Steric Barriers in Suzuki-Miyaura Coupling of (4-Formyl-2,3-dimethylphenyl)boronic acid

Executive Summary & Challenge Definition

The coupling of This compound presents a dualistic challenge in organic synthesis: steric impedance and functional group lability .

-

The "Buttressed" Ortho Effect: While nominally a mono-ortho substituted system (2-methyl), the presence of the adjacent 3-methyl group creates a "buttressing effect." The 3-methyl sterically crowds the 2-methyl, forcing it into a rigid conformation that impinges directly upon the boron center. This significantly retards the transmetallation step of the catalytic cycle, which is often the rate-determining step (RDS) in hindered Suzuki couplings.

-

The Formyl Liability: The para-formyl group is susceptible to oxidation (to carboxylic acid) and base-mediated disproportionation (Cannizzaro reaction). Furthermore, electron-withdrawing groups (EWGs) like formyl can accelerate protodeboronation (cleavage of the C-B bond) under high-pH aqueous conditions by stabilizing the transient aryl anion.

Standard protocols using triphenylphosphine (

Mechanistic Insight: The Ligand Selection Matrix

To solve the steric problem, the catalyst system must facilitate the formation of a monoligated Pd(0) species (

-

Drive Oxidative Addition (via electron richness).

-

Create an open coordination site for the bulky boronic acid during Transmetallation (via steric bulk).

-

Accelerate Reductive Elimination (via steric bulk).

Ligand Performance Matrix

| Ligand | Structure Class | Steric Profile | Electronic Profile | Suitability for Target |

| SPhos | Dialkylbiaryl Phosphine | High (OMe groups) | Very Electron Rich | Primary Recommendation. The methoxy groups on the lower ring provide stability and water solubility, making it robust for formyl-bearing substrates. |

| XPhos | Dialkylbiaryl Phosphine | Very High (iPr groups) | Electron Rich | Secondary Recommendation. Excellent for aryl chlorides. Use if the coupling partner is a chloride rather than a bromide/iodide. |

| RuPhos | Dialkylbiaryl Phosphine | High (OtBu/iPr) | Extremely Electron Rich | Specialist. Use if the electrophile (halide) is highly deactivated (electron-rich). |

| Tri-alkyl Phosphine | High | Electron Rich | Alternative. Effective but air-sensitive and often requires higher catalyst loading than SPhos. | |

| Tri-aryl Phosphine | Low | Neutral | Not Recommended. Fails to promote transmetallation in hindered systems; leads to homocoupling. |

Visualization: Screening Workflow & Mechanism

The following diagrams illustrate the logical flow for optimization and the mechanistic bottleneck we are addressing.

Caption: Logical flowchart for optimizing the coupling of formyl-substituted hindered boronic acids.

Optimized Experimental Protocol

This protocol utilizes Pd(OAc)₂ and SPhos with a mild phosphate base to minimize aldehyde side reactions.

Reagents:

-

Aryl Halide (Coupling Partner): 1.0 equiv

-

This compound: 1.2 – 1.5 equiv

-

Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: SPhos (4-10 mol%) (Ratio Pd:L = 1:2)

-

Base:

(Tribasic Potassium Phosphate), 2.0 – 3.0 equiv -

Solvent: Toluene : Water (10:1 ratio) [See Note 1]

Step-by-Step Procedure:

-

Pre-complexation (Critical for Reproducibility):

-

In a reaction vial, charge Pd(OAc)₂ and SPhos.

-

Add dry Toluene (approx. 1 mL/mmol).

-

Stir at room temperature for 10-15 minutes under Argon. The solution should turn from orange/brown to a clear yellow/pale orange, indicating the formation of the active

species. Why: Generating the active catalyst in situ before adding the hindered substrate ensures the Pd is protected by the ligand, preventing Pd-black precipitation.

-

-

Substrate Addition:

-

Add the Aryl Halide and the Boronic Acid to the catalyst solution.

-

Add the solid

.

-

-

Degassing:

-

Add the water component (degassed).

-

Seal the vial and purge with Argon for 5 minutes (sparging) or use 3 cycles of vacuum/backfill. Why: Oxygen causes rapid oxidation of the phosphine ligand and the formyl group.

-

-

Reaction:

-

Heat the mixture to 80°C - 100°C .

-

Monitor via TLC or LC-MS at 1 hour and 4 hours.

-

Self-Validation Check: If the boronic acid is consumed but no product forms (and Ar-H is observed), you are seeing protodeboronation.[1] Switch to anhydrous conditions (Protocol B).

-

-

Workup:

-

Cool to RT. Dilute with EtOAc. Wash with water and brine.

-

Note: The formyl group makes the product slightly polar; ensure the aqueous layer is checked for product loss.

-

[Note 1] Protocol B (Anhydrous - For severe protodeboronation):

If the standard protocol yields the de-boronated byproduct (3,4-dimethylbenzaldehyde), replace Toluene/Water with anhydrous 1,4-Dioxane and use Cesium Carbonate (

Troubleshooting & Causality Analysis

| Observation | Root Cause | Corrective Action |

| Low Yield, Unreacted Halide | Catalyst death or failure to transmetallate. | Increase SPhos loading to 2.5:1 (L:Pd). Switch to XPhos (creates a larger steric pocket). |

| Formation of Ar-H (Deboronation) | Base-catalyzed hydrolytic cleavage of C-B bond.[1] | CRITICAL: Remove water. Use Protocol B (Anhydrous Dioxane + |

| Formation of Homocoupling (Ar-Ar) | Oxidation of Boronic acid (Chan-Lam type mechanism). | Oxygen leak. Improve degassing. Ensure Boronic acid is added in excess (1.5 equiv). |

| Aldehyde to Acid (COOH) | Air oxidation. | Degas solvents thoroughly. Add BHT (butylated hydroxytoluene) trace. |

References

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

Sources

Application Note: Scale-Up Synthesis of Sterically Hindered Biaryls using (4-Formyl-2,3-dimethylphenyl)boronic acid

Executive Summary

This application note details the scalable synthesis of substituted biaryls utilizing (4-Formyl-2,3-dimethylphenyl)boronic acid . This specific boronic acid presents a dual challenge in process chemistry: the 2,3-dimethyl substitution pattern creates significant steric hindrance proximal to the reaction center, while the ortho-methyl group increases the susceptibility to protodeboronation under basic conditions.

Standard protocols using tetrakis(triphenylphosphine)palladium(0) (

Chemical Context & Mechanistic Strategy

The Steric Challenge

The 2,3-dimethyl motif creates an "ortho-effect." In the Suzuki-Miyaura catalytic cycle, the rate-determining step for hindered substrates is often the transmetallation or the reductive elimination .

-

Problem: Bulky substituents prevent the approach of the boronate species to the Pd(II) center.

-

Solution: We utilize XPhos , a dialkylbiaryl phosphine ligand. Its large steric bulk actually promotes reductive elimination by squeezing the product out of the coordination sphere, while its electron-rich nature facilitates oxidative addition.

The Protodeboronation Risk

Ortho-substituted boronic acids are prone to protodeboronation (hydrolytic cleavage of the C-B bond) in aqueous base. This side reaction competes with the desired cross-coupling.

-

Mitigation:

-

Base Selection: Use Potassium Phosphate Tribasic (

) instead of Carbonates or Hydroxides to buffer pH. -

Solvent System: A biphasic Toluene/Water system minimizes the concentration of the reactive boronate species in the aqueous phase where protodeboronation occurs.

-

Reagent Specifications

| Reagent | CAS No.[1] | Role | Critical Attribute |

| This compound | N/A (Custom) | Nucleophile | Purity >97%; Contains Formyl handle for downstream SAR. |

| Aryl Bromide / Chloride | Variable | Electrophile | Must be free of thiols/amines that poison Pd. |

| XPhos Pd G2 | 1310584-14-5 | Precatalyst | Air-stable; Active species generator. |

| Potassium Phosphate ( | 7778-53-2 | Base | Anhydrous, finely ground. |

| SiliaMetS® Thiol | Commercial | Scavenger | High affinity for Pd(II) and Pd(0). |

Protocol 1: Bench-Scale Optimization (10g Scale)

Objective: Validate conversion and impurity profile before scale-up.

-

Charge: To a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, add:

-

Aryl Bromide (1.0 equiv, limiting reagent)

-

This compound (1.1 equiv)

-

XPhos Pd G2 (0.5 mol% relative to bromide)

-

Toluene (10 volumes relative to bromide mass)

-

-

Degas: Sparge the slurry with Nitrogen (

) for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid. -

Base Addition: Add a degassed solution of

(2.0 equiv) in Water (5 volumes). -

Reaction: Heat the biphasic mixture to 80°C with vigorous stirring (800 RPM).

-

Note: High shear mixing is essential for phase transfer.

-

-

Monitor: Sample at 2h and 4h for HPLC.

-

Target: >98% consumption of Aryl Bromide.

-

Stop Criteria: If protodeboronated byproduct >5%, lower temperature to 65°C and extend time.

-

Protocol 2: Kilo-Scale Production (1kg Scale)

Objective: Safe execution with heat management and efficient purification.

Reaction Setup

-

Reactor: 20 L Jacketed Glass Reactor with overhead stirrer (impeller type: pitch blade).

-

Inertion: Perform three Vacuum/Nitrogen cycles to remove

. -

Loading:

-

Charge Toluene (10 L) and Water (5 L).

-

Charge

(2.0 equiv) and stir until dissolved. -

Charge Aryl Bromide (1.0 equiv) and Boronic Acid (1.1 equiv).

-

-

Catalyst Charge: Add XPhos Pd G2 (0.2 - 0.5 mol%) as a solid or slurry in toluene.

-

Scale-Up Insight: At 1kg scale, the exotherm upon initiation can be significant. Heat the jacket to 60°C initially. Once the reaction initiates (internal temp rises > jacket temp), switch to adiabatic control or mild cooling to maintain 80-85°C.

-

Workup & Scavenging (The "Self-Validating" Step)

Instead of column chromatography (impractical at kg scale), we use chemical scavenging and crystallization.

-

Phase Separation: Cool to 40°C. Stop stirring. Allow phases to separate (30 min). Drain the lower aqueous layer (waste).

-

Wash: Wash the organic layer with 10% brine (5 L). Separation should be crisp.

-

Scavenging:

-

Add SiliaMetS® Thiol (or equivalent thiourea/thiol silica scavenger) at 10% w/w relative to the theoretical product yield.

-

Stir at 50°C for 4 hours.

-

Validation: Filter a small aliquot and test for Pd (ICP-MS). Target <20 ppm.

-

-

Filtration: Filter the warm toluene solution through a pad of Celite or a 1-micron inline filter to remove the silica scavenger.

-

Crystallization:

-

Concentrate the filtrate under vacuum to ~3 volumes.

-

Slowly add Heptane (anti-solvent) at 40°C until cloud point.

-

Cool to 0°C over 4 hours (linear ramp).

-

Filter the solids and wash with cold Heptane.

-

Process Visualization

Workflow Diagram

Figure 1: End-to-end process flow for the scale-up of hindered biaryls, emphasizing the critical scavenging step.

Troubleshooting & Self-Validation

| Observation | Root Cause | Corrective Action |

| Low Conversion (<80%) | Catalyst deactivation or Oxygen ingress. | Check |

| High Protodeboronation (>5%) | pH too high or Temp too high. | Switch base to |

| High Residual Pd (>50 ppm) | Inefficient scavenging. | Increase Scavenger load to 20% w/w. Extend scavenging time. Ensure temp is 50°C (kinetics). |

| Emulsion during Workup | Fine particulates or amphiphilic impurities. | Filter the biphasic mixture through Celite before separation. Add saturated Brine. |

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

-

Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

-

Garo, F., & Rennie, K. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1577–1594. Link

Sources

Application Note: (4-Formyl-2,3-dimethylphenyl)boronic Acid as a Strategic Building Block in Modern Drug Discovery

Abstract The strategic incorporation of functionalized building blocks is a cornerstone of modern medicinal chemistry, enabling the rapid exploration of chemical space and the optimization of drug-target interactions. Boronic acids, and their corresponding esters, have emerged as exceptionally valuable reagents, largely due to their versatile reactivity in palladium-catalyzed cross-coupling reactions.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the use of (4-Formyl-2,3-dimethylphenyl)boronic acid. We will explore the unique structural and functional advantages conferred by its distinct trifunctional nature: the boronic acid for Suzuki-Miyaura coupling, the formyl group as a versatile synthetic handle, and the 2,3-dimethyl substitution pattern for modulating pharmacokinetic properties and target affinity. This guide includes detailed experimental protocols, rationale for procedural choices, and methods for analytical quality control.

The Strategic Value of the (4-Formyl-2,3-dimethylphenyl) Motif

The utility of this compound in drug discovery stems from the synergistic contribution of its three key functional components. This multi-functional topology provides medicinal chemists with a powerful tool for generating complex molecular architectures with desirable pharmacological properties.

-

The Boronic Acid: A Versatile Coupling Handle: The boronic acid moiety is the primary reactive site for the Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for carbon-carbon bond formation in pharmaceutical synthesis.[1][3][4] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse coupling partners make it an ideal anchor for constructing biaryl and heteroaryl scaffolds, which are prevalent in many classes of drugs.[3][5]

-

The Formyl Group: A Gateway to Chemical Diversity: The aldehyde functionality at the 4-position serves as a critical synthetic handle for downstream modifications. Unlike less reactive groups, the formyl group is a potent electrophile and can participate in a wide array of transformations, including:

-

Reductive Amination: To introduce basic amine groups that can form key salt-bridge or hydrogen-bond interactions with the target protein.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To install carbon-carbon double bonds for scaffold extension.

-

Aldol and Related Condensations: To build more complex carbon skeletons.

-

Direct Hydrogen Bond Acceptor: The aldehyde's oxygen atom can act as a hydrogen bond acceptor, directly contributing to binding affinity within a protein's active site.[6]

-

-